6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile
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Overview
Description
6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C18H19N3O It is a derivative of nicotinonitrile, featuring a piperidine ring substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile typically involves the reaction of 4-(benzyloxy)piperidine with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the nitrile carbon, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-4-yl)nicotinonitrile: Lacks the benzyloxy group, which may affect its binding properties and reactivity.
6-(4-(Methoxy)piperidin-1-yl)nicotinonitrile: Features a methoxy group instead of a benzyloxy group, potentially altering its chemical behavior and applications.
Uniqueness
6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
Molecular Formula |
C18H19N3O |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
6-(4-phenylmethoxypiperidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19N3O/c19-12-16-6-7-18(20-13-16)21-10-8-17(9-11-21)22-14-15-4-2-1-3-5-15/h1-7,13,17H,8-11,14H2 |
InChI Key |
RLYHYXMLOJWTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)C3=NC=C(C=C3)C#N |
Origin of Product |
United States |
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